molecular formula C22H30N6O3 B11334502 N-(3,5-Dimethoxyphenyl)-4-[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]piperazine-1-carboxamide

N-(3,5-Dimethoxyphenyl)-4-[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]piperazine-1-carboxamide

Cat. No.: B11334502
M. Wt: 426.5 g/mol
InChI Key: YAAGSNQKDFLBMJ-UHFFFAOYSA-N
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Description

N-(3,5-Dimethoxyphenyl)-4-[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-Dimethoxyphenyl)-4-[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]piperazine-1-carboxamide typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2-methyl-4,6-dichloropyrimidine and pyrrolidine.

    Attachment of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where the pyrimidine derivative reacts with piperazine.

    Formation of the Carboxamide Group: The carboxamide group is formed by reacting the intermediate with a suitable carboxylic acid derivative, such as an acid chloride or anhydride.

    Introduction of the Dimethoxyphenyl Group: The final step involves the coupling of the dimethoxyphenyl group to the piperazine derivative through a suitable coupling reaction, such as a Suzuki or Heck reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions may target the pyrimidine ring or the carboxamide group, potentially leading to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens (chlorine, bromine) or nucleophiles (amines, thiols).

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or alcohols.

    Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications, such as in the development of drugs targeting specific receptors or enzymes.

    Industry: Use in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-(3,5-Dimethoxyphenyl)-4-[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]piperazine-1-carboxamide would depend on its specific molecular targets. Potential targets could include:

    Receptors: Binding to specific receptors, such as G-protein coupled receptors or ion channels, leading to modulation of cellular signaling pathways.

    Enzymes: Inhibition or activation of specific enzymes, affecting metabolic or signaling pathways.

    DNA/RNA: Interaction with nucleic acids, potentially affecting gene expression or replication.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • Structural Features : The presence of both the dimethoxyphenyl and pyrimidinyl groups in the same molecule.
  • Biological Activity : Potential unique interactions with biological targets due to the specific arrangement of functional groups.

Properties

Molecular Formula

C22H30N6O3

Molecular Weight

426.5 g/mol

IUPAC Name

N-(3,5-dimethoxyphenyl)-4-(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)piperazine-1-carboxamide

InChI

InChI=1S/C22H30N6O3/c1-16-23-20(26-6-4-5-7-26)15-21(24-16)27-8-10-28(11-9-27)22(29)25-17-12-18(30-2)14-19(13-17)31-3/h12-15H,4-11H2,1-3H3,(H,25,29)

InChI Key

YAAGSNQKDFLBMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)NC3=CC(=CC(=C3)OC)OC)N4CCCC4

Origin of Product

United States

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